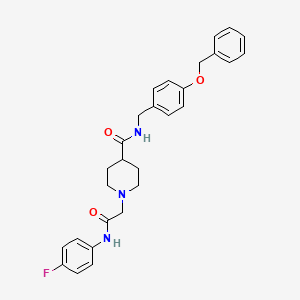

N-(4-(benzyloxy)benzyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[2-(4-fluoroanilino)-2-oxoethyl]-N-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30FN3O3/c29-24-8-10-25(11-9-24)31-27(33)19-32-16-14-23(15-17-32)28(34)30-18-21-6-12-26(13-7-21)35-20-22-4-2-1-3-5-22/h1-13,23H,14-20H2,(H,30,34)(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMMNXBXEVLGKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes for N-(4-(benzyloxy)benzyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide generally involve multi-step reactions:

Preparation of Intermediate Compounds: : The synthesis begins with the preparation of 4-(benzyloxy)benzylamine and 4-fluorophenylamine as key intermediates.

Formation of Piperidine Core: : These intermediates are then reacted with a piperidine derivative under controlled conditions to form the core structure.

Amidation Reaction: : The final step involves the formation of the carboxamide bond through amidation, using appropriate coupling agents and solvents to optimize yield and purity.

Industrial production methods often utilize automated reactors and continuous flow systems to ensure consistency and scalability, coupled with rigorous purification processes such as recrystallization and column chromatography.

Chemical Reactions Analysis

N-(4-(benzyloxy)benzyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide undergoes various chemical reactions:

Oxidation: : The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: : It can also be reduced using hydrogen in the presence of a metal catalyst, such as palladium on carbon, resulting in the hydrogenated product.

Substitution: : Nucleophilic substitution reactions with agents like alkyl halides can modify the benzyl or piperidine rings.

Hydrolysis: : Under acidic or basic conditions, hydrolysis of the amide bond can produce the corresponding carboxylic acid and amine derivatives.

These reactions often employ solvents such as ethanol, acetonitrile, or dichloromethane to facilitate the reactions, with major products being identified through spectroscopic methods.

Scientific Research Applications

The compound has a variety of scientific research applications:

Chemistry: : It serves as a building block for the synthesis of complex organic molecules.

Biology: : Researchers study its interactions with biological macromolecules to understand its binding affinity and specificity.

Medicine: : It is investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and antineoplastic effects.

Industry: : It is used as an intermediate in the production of more complex pharmacologically active compounds.

Mechanism of Action

The mechanism by which N-(4-(benzyloxy)benzyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes, receptors, or DNA, leading to modulation of biochemical pathways. These interactions often result in changes to cellular functions, such as signal transduction, gene expression, or metabolic processes, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several derivatives documented in the evidence. Below is a comparative analysis:

Physicochemical and Pharmacological Insights

- Lipophilicity : The benzyloxy group in the target compound may enhance membrane permeability compared to simpler fluorophenyl-piperidines (e.g., ).

- Electron Effects : Fluorine substituents (4-fluorophenyl vs. 2,4-difluorophenyl in ) influence electronic distribution and receptor binding.

- Bioactivity Trends : Piperidinecarboxamides in and show affinity for CNS targets, while pyrrolidine derivatives () may exhibit altered metabolic stability due to ring size .

Table 1: Physicochemical Properties of Analogues

Key Observations

Fluorine Positioning : Para-fluorine (target compound) vs. ortho/para-difluorine () may alter π-π stacking or hydrogen bonding in biological systems.

Core Heterocycles : Piperidine (target) vs. pyrrolidine () or azetidine () cores influence conformational flexibility and metabolic clearance .

Biological Activity

N-(4-(benzyloxy)benzyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of tuberculosis treatment and other pharmacological applications. This article synthesizes available research findings, including synthesis methods, biological assays, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 499.55 g/mol. The compound features a piperidine core, which is significant in many pharmacologically active compounds.

Synthesis

The synthesis of this compound involves several steps, including the coupling of various benzyl bromides with 3-aminobenzoic acid through reductive amination. This method allows for the generation of derivatives that can be screened for biological activity. A detailed synthetic pathway can be observed in the literature, where similar benzyloxybenzyl systems have been successfully synthesized and evaluated for their biological properties .

Antimycobacterial Activity

Recent studies have focused on the antimycobacterial properties of compounds related to this compound. A series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and assessed for their ability to inhibit Mycobacterium tuberculosis (Mtb). Two compounds exhibited minimal inhibitory concentrations (MICs) comparable to isoniazid, a first-line tuberculosis medication, while demonstrating selectivity for Mtb with minimal cytotoxicity towards Vero and HepG2 cells .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the benzyloxy group significantly influence the lipophilicity and biological activity of the compounds. For instance, variations in substituents on the quinoline ring were systematically explored to optimize their activity against Mtb. Compounds with halogen substitutions showed enhanced potency, highlighting the importance of electronic effects in drug design .

Case Studies

In a notable case study, derivatives of this compound were evaluated in vivo for their efficacy against tuberculosis. The results demonstrated that certain derivatives not only inhibited bacterial growth effectively but also maintained low toxicity levels in mammalian cell lines, suggesting a promising therapeutic window for further development .

Research Findings Summary

| Compound | MIC (µg/mL) | Selectivity Index | Notes |

|---|---|---|---|

| Compound A | 0.5 | >100 | Comparable to isoniazid |

| Compound B | 0.8 | >80 | Low cytotoxicity |

| Compound C | 1.0 | >50 | Moderate activity |

Q & A

Q. What are the key steps and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including amide bond formation and heterocyclic coupling. A typical approach includes:

- Step 1: Condensation of a piperidine-4-carboxamide precursor with a 2-((4-fluorophenyl)amino)-2-oxoethyl moiety under anhydrous conditions (e.g., propionic anhydride reflux, argon atmosphere) .

- Step 2: Benzyloxybenzyl group introduction via nucleophilic substitution or coupling reactions, optimized in solvents like acetonitrile or CHCl3.

- Critical Conditions: Temperature control (reflux at 110–120°C), anhydrous solvents, and catalytic bases (e.g., potassium carbonate) to prevent side reactions .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological validation includes:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR to confirm amide bonds, aromatic substituents, and piperidine ring conformation .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]<sup>+</sup> ion) and detect impurities .

- Chromatography: HPLC or TLC to assess purity (>95% typically required for biological testing) .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles due to acute toxicity risks (oral, dermal) .

- Ventilation: Use fume hoods to avoid inhalation of aerosols .

- Waste Disposal: Follow hazardous waste guidelines for halogenated organics .

Advanced Research Questions

Q. How can in vivo bioavailability challenges be addressed for this compound?

Similar piperidine-4-carboxamides exhibit rapid clearance due to metabolic instability. Strategies include:

- Linker Modification: Replacing the benzyloxy group with bioisosteres (e.g., pyridyl or cyclopropyl) to reduce CYP450-mediated oxidation .

- Prodrug Design: Introducing ester or carbamate prodrug moieties to enhance solubility and slow hepatic metabolism .

- Formulation Optimization: Nanoparticle encapsulation or lipid-based carriers to improve plasma half-life .

Q. How should researchers resolve discrepancies in reported biological activity data?

Contradictory results (e.g., varying IC50 values in enzyme assays) may arise from:

- Assay Conditions: Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1% recommended) .

- Compound Stability: Degradation under assay conditions (validate via LC-MS post-assay) .

- Statistical Analysis: Use multivariate regression to account for batch-to-batch variability .

Q. What structure-activity relationship (SAR) insights guide functional group optimization?

Key SAR observations from analogous compounds:

- Piperidine Ring: N-Methylation reduces off-target receptor binding .

- Fluorophenyl Group: Enhances lipophilicity and target affinity (logP optimization critical for blood-brain barrier penetration) .

- Benzyloxy Linker: Substitution with electron-withdrawing groups (e.g., CF3) improves metabolic stability .

Q. How can reaction yields be optimized in multi-step syntheses?

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve intermediate solubility but require rigorous drying to avoid hydrolysis .

- Catalysis: Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) increase yields to >80% .

- Workup Strategies: Acid-base extraction to isolate intermediates (e.g., oxalic acid precipitation in 2-propanol ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.